5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
5-(3-methoxynaphthalen-2-yl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-11-7-9-5-3-2-4-8(9)6-10(11)12-15-13(14)17-16-12/h2-7H,1H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQFOEAXIBXPRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C3=NC(=NN3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212474 | |
| Record name | 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502685-69-0 | |
| Record name | 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502685-69-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Methoxy-2-naphthalenyl)-1H-1,2,4-triazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601212474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 3-methoxy-2-naphthylamine with a suitable triazole precursor under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro or tetrahydro triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antifungal, and antibacterial agent.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- (3-Methoxy-2-naphthyl)methanesulfonyl fluoride
- N-[(3-methoxy-2-naphthyl)methyl]aniline
- Benzyl 3-methoxy-2-naphthyl ether
Uniqueness
5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine is unique due to the presence of both the triazole ring and the 3-methoxy-2-naphthyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds .
Biological Activity
5-(3-Methoxy-2-naphthyl)-4H-1,2,4-triazol-3-amine is a novel compound belonging to the triazole class, characterized by its unique structural features which include a triazole ring and a methoxy-substituted naphthalene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- IUPAC Name : 5-(3-methoxynaphthalen-2-yl)-1H-1,2,4-triazol-3-amine
- Molecular Formula : C₁₃H₁₂N₄O
- Molecular Weight : 240.26 g/mol
- CAS Number : 502685-69-0
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to inhibit specific kinases involved in cell signaling pathways, which can lead to suppressed cell proliferation and induced apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In particular, it has shown activity against both gram-positive and gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various strains indicate promising antibacterial properties.
Table 1: Antimicrobial Activity Results
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 20 | |
| Bacillus subtilis | 15 | |
| Methicillin-resistant Staphylococcus aureus | 5 |
Study on Anticonvulsant Activity
In a study assessing anticonvulsant properties, compounds structurally related to triazoles were evaluated for their efficacy against pentylenetetrazole-induced convulsions in mice. While this study did not directly test this compound, it provides context for the potential neuroprotective effects of similar triazole derivatives .
Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound with various bacterial proteins. These studies suggest that the compound can effectively inhibit bacterial DNA synthesis by fitting into the active sites of target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
